Dispiro[5.1.5.1]tetradecan-7-one
Description
Dispiro[5.1.5.1]tetradecane-7,14-dione (CAS: 950-21-0) is a spirocyclic diketone with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol . Its IUPAC name reflects its unique structure: two cyclohexane rings fused via a central cyclobutane ring, with ketone groups at positions 7 and 14 . The compound is also known as cyclohexylketene dimer, formed via the dimerization of pentamethyleneketene (e.g., from cyclohexanecarboxyl chloride and triethylamine) . It is characterized by high thermal stability (m.p. 434–435 K) and purity (>99.6% after crystallization) .
Key applications include its role as a hydrogen acceptor in chemoselective transfer hydrogenation reactions and as a precursor in photodecarbonylation to synthesize cycloalkylidenecycloalkanes .
Properties
CAS No. |
57479-48-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
dispiro[5.1.58.16]tetradecan-14-one |
InChI |
InChI=1S/C14H22O/c15-12-13(7-3-1-4-8-13)11-14(12)9-5-2-6-10-14/h1-11H2 |
InChI Key |
BRAPFEXANPOEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3(C2=O)CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Table 1: Structural Comparison of Dispiro Compounds
Key Observations:
- Dispiro[5.1.5.1]tetradecane-7,14-dione lacks α-hydrogens due to its rigid spirocyclic framework, enabling selective reduction of one ketone group in transfer hydrogenation .
- Nitrogen- or oxygen-containing analogs (e.g., diaza- or dioxadispiro compounds) exhibit altered electronic properties and bioactivity, making them relevant in drug discovery .
Reactivity and Chemoselectivity
Table 2: Reactivity in Transfer Hydrogenation
Key Observations:
Thermodynamic and Physical Properties
Table 3: Thermodynamic Data
| Property (Dispiro[5.1.5.1]tetradecane-7,14-dione) | Value (Joback Method) | Reference |
|---|---|---|
| Cp,gas (heat capacity, gas phase) | 549.68–685.88 J/mol·K | |
| Melting Point | 434–435 K |
- Comparative data for analogs are sparse, but the high melting point and calculated heat capacity reflect its stability and steric rigidity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Dispiro[5.1.5.1]tetradecan-7-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves dimerization of ketenes or cyclization of precursors. For example, pentamethyleneketene dimerizes to form dispiro[5.1.5.1]tetradecane-7,14-dione under solvent-driven conditions. Ethanol-methanol solvent mixtures (150:50 mL) at controlled temperatures yield 86% crude product after recrystallization from methanol . To optimize yields, adjust solvent polarity and reaction time to favor cyclization over side reactions like oxidation.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to identify spirojunction protons (δ 1.77 ppm, broad peak in CCl₄) . Elemental analysis (e.g., C: 66.50%, H: 8.00%, S: 25.32%) confirms stoichiometry. Infrared (IR) spectroscopy detects carbonyl (C=O) or thiocarbonyl (C=S) stretches, while mass spectrometry (MS) validates molecular weight. For derivatives like semicarbazones, combine HPLC with UV-Vis to track functional group modifications .
Advanced Research Questions
Q. How can competing reaction pathways, such as dimerization versus cycloaddition, be controlled during synthesis?
- Methodological Answer : To suppress dimerization (e.g., of pentamethyleneketene), introduce reactive unsaturated compounds in situ to favor cycloaddition. Use steric hindrance via bulky substituents or low-temperature conditions to stabilize intermediates. Kinetic studies using stopped-flow IR can monitor pathway dominance .
Q. What methodologies are effective for separating cis/trans stereoisomers of this compound derivatives?
- Methodological Answer : Chromatographic separation (e.g., chiral HPLC or silica gel column chromatography) resolves stereoisomers. For disubstituted derivatives (e.g., 3,11-disubstituted diones), differential solubility in methanol-acetonitrile mixtures aids isolation. Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .
Q. How do structural modifications (e.g., thioketones or gem-dihalides) influence phase behavior in liquid crystal applications?
- Methodological Answer : Replace carbonyl groups with thioketones (C=S) or halogenate spirocenters to alter polarity and mesophase stability. Measure phase transition temperatures via differential scanning calorimetry (DSC). For example, trans-dihalide derivatives exhibit higher nematic phase stability than cis isomers due to reduced steric strain .
Q. How can derivatization strategies enhance analytical detection in complex mixtures?
- Methodological Answer : Derivatize the ketone group with semicarbazide to form hydrazinecarboxamide derivatives, which improve UV detectability and chromatographic retention. Optimize reaction pH (5–7) and temperature (60–80°C) to maximize derivatization efficiency. Validate using LC-MS/MS with multiple reaction monitoring (MRM) .
Q. How should researchers resolve contradictions in spectral data across studies (e.g., NMR shifts or melting points)?
- Methodological Answer : Cross-validate data using orthogonal techniques. For example, conflicting NMR peaks may arise from solvent effects (CDCl₃ vs. DMSO-d₆); re-run spectra in standardized solvents. Reproduce synthesis under documented conditions (e.g., 119–120°C recrystallization ) to confirm melting points. Publish raw data and crystallographic coordinates for peer verification.
Experimental Design & Data Analysis
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in dispiro compounds?
- Methodological Answer : Adopt the PICO framework:
- Population : Target molecular systems (e.g., liquid crystals or bioactive derivatives).
- Intervention : Systematic substitution (e.g., halogenation, thioketone formation).
- Comparison : Benchmark against unmodified dispiro cores.
- Outcome : Quantify phase transitions or binding affinities. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses .
Q. How can computational modeling predict dispiro compound reactivity before synthesis?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states (e.g., cycloaddition barriers). Compare HOMO-LUMO gaps of reactants to predict regioselectivity. Validate with experimental kinetics (e.g., Arrhenius plots of dimerization rates) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
